molecular formula C20H28B2O5 B12903814 2,2'-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 919119-75-8

2,2'-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B12903814
CAS No.: 919119-75-8
M. Wt: 370.1 g/mol
InChI Key: WDQRYLSPTOCZEZ-UHFFFAOYSA-N
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Description

2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a compound that belongs to the class of boronic esters It is characterized by the presence of two boronic ester groups attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of benzofuran derivatives with boronic esters. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a benzofuran derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various molecular targets. The boronic ester groups can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the development of sensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Benzofuran-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its benzofuran core, which imparts specific electronic and structural properties. This makes it particularly suitable for applications in materials science and pharmaceuticals, where stability and reactivity are crucial .

Properties

CAS No.

919119-75-8

Molecular Formula

C20H28B2O5

Molecular Weight

370.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H28B2O5/c1-17(2)18(3,4)25-21(24-17)14-10-9-13-11-16(23-15(13)12-14)22-26-19(5,6)20(7,8)27-22/h9-12H,1-8H3

InChI Key

WDQRYLSPTOCZEZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(O3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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